Heptyl 2-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heptyl 2-chloroisonicotinate (HCI) is a synthetic compound used in laboratory experiments to study biochemical and physiological effects. It is an ester of 2-chloroisonicotinic acid and a C7 alcohol. HCI has been studied for its potential uses in medicinal chemistry, drug design, and other scientific research applications.
Scientific Research Applications
Electrochemical Properties
- Electroreduction on Mercury Electrodes : The electroreduction of 2-chloroisonicotinic acid at mercury electrodes has been studied, revealing insights into the reduction mechanism and kinetics. This research could have implications for understanding the electrochemical behaviors of related compounds like Heptyl 2-chloroisonicotinate (Montoya & Mellado, 2008).
Polymer and Material Science
- Polymeric Properties : The synthesis and characterization of poly-(3,4-propylene-dioxythiophene-heptyl 2) (PProDOT-heptyl 2) have been explored, showcasing its electrochemical and spectroelectrochemical properties. This polymer's conductivity and absorption bands in different states offer insights into potential applications in material science (Son et al., 2009).
Crystallography and Solid-State Studies
- Polymorphism in Similar Molecules : Research on polymorphism and phase transitions of 3-chloroisonicotinic acid highlights structural differences in its polymorphs, offering a parallel to understand the solid-state properties of related compounds like Heptyl 2-chloroisonicotinate (Long et al., 2015).
Chemical Synthesis and Reactions
- Schiff Base Synthesis and Mesophase Studies : Studies on the synthesis of Schiff base compounds with heptyl substituents, like Heptyl 2-chloroisonicotinate, indicate their potential for forming mesogenic phases, useful in liquid crystal technology (Jamain et al., 2019).
Biochemical Applications
- Biotransformation Pathways : Investigations into the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis shed light on the microbial pathways that could be relevant for the bioconversion of similar compounds (Jin et al., 2011).
- Engineering of Amidase for Biosynthesis : The engineering of amidase for the efficient biosynthesis of 2-chloronicotinic acid, a process that may have parallels in the synthesis or breakdown of Heptyl 2-chloroisonicotinate (Tang et al., 2018).
properties
IUPAC Name |
heptyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-4-5-6-9-17-13(16)11-7-8-15-12(14)10-11/h7-8,10H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFMNYWWXZQBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642147 |
Source
|
Record name | Heptyl 2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 2-chloroisonicotinate | |
CAS RN |
898784-92-4 |
Source
|
Record name | Heptyl 2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.